

Application Notes & Protocols: Sodium Pentachlorophenate as a Reference Standard in Analytical Chemistry

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Compound of Interest

Compound Name: Sodium pentachlorophenate

Cat. No.: B094111

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Sodium pentachlorophenate (PCP-Na), the sodium salt of pentachlorophenol (PCP), is an organochlorine compound historically used as a pesticide, herbicide, and wood preservative.^[1]^[2]^[3] Due to its toxicity and persistence in the environment, regulatory bodies worldwide monitor its presence in various materials, including food contact materials, environmental samples, and biological tissues.^[1]^[4]^[5] Accurate quantification of PCP-Na is crucial for ensuring consumer safety and environmental protection. The use of a certified **sodium pentachlorophenate** reference standard is essential for the development, validation, and routine application of analytical methods to detect and quantify this compound. These application notes provide detailed protocols for the analysis of **sodium pentachlorophenate** using modern analytical techniques.

Physicochemical Properties of Sodium Pentachlorophenate

Property	Value
Molecular Formula	C ₆ Cl ₅ NaO
Molecular Weight	288.3 g/mol
Appearance	White or tan, powdered solid[2]
Solubility	Soluble in water[2]
Odor	Phenolic[2]

Analytical Methodologies

Several analytical techniques are employed for the determination of **sodium pentachlorophenate**. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation. Common approaches include Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with mass spectrometry (MS) for enhanced selectivity and sensitivity.[4][5][6]

Ultra-Performance Liquid Chromatography-High Resolution Mass Spectrometry (UPLC-HRMS)

This method is highly sensitive and selective, making it suitable for trace-level analysis of PCP-Na in complex matrices like food contact materials.[4][5]

Experimental Protocol: UPLC-HRMS Analysis of **Sodium Pentachlorophenate** in Wooden Cutting Boards

a. Standard Solution Preparation:

- Obtain a certified reference material of **Sodium Pentachlorophenate** (e.g., 1000 µg/mL in methanol).[4]
- Prepare a stock solution of 100 µg/mL by diluting the certified standard with anhydrous methanol.[4]
- An isotopically labeled internal standard, such as pentachlorophenol-¹³C₆ (PCP-¹³C₆), is recommended for improved accuracy and precision.[4] Prepare a 100 µg/mL internal

standard stock solution in methanol.[4]

- Store all standard solutions at -20 ± 1 °C in amber glass vials to prevent degradation.[4]
- Prepare working standards by serially diluting the stock solutions to create a calibration curve (e.g., 1.0–500.0 µg/L).[4]

b. Sample Preparation (Ultrasonic-Assisted Liquid-Liquid Extraction):

- Homogenize the sample (e.g., wooden cutting board shavings).
- Accurately weigh 0.5 ± 0.001 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.[4]
- Spike with 50 µL of the internal standard working solution (e.g., 2000 µg/L PCP-¹³C₆).[4]
- Add 10 mL of an extraction solvent mixture of methanol/water (50:50 v/v, containing 2.0% ammonia).[4]
- Vortex the mixture for 60 seconds at 2500 rpm.[4]
- Perform ultrasonic-assisted extraction for 10 minutes (e.g., 20 kHz, 450 W).[4]
- Centrifuge the sample at 10,000 rpm for 5 minutes at 4 °C.[4]
- Transfer the supernatant to a new tube for purification.
- Add a purification solvent such as n-hexane/ethyl acetate (60:40 v/v) for liquid-liquid purification.[4]
- Evaporate the solvent under a stream of nitrogen.
- Reconstitute the residue in the initial mobile phase for UPLC-HRMS analysis.[4]

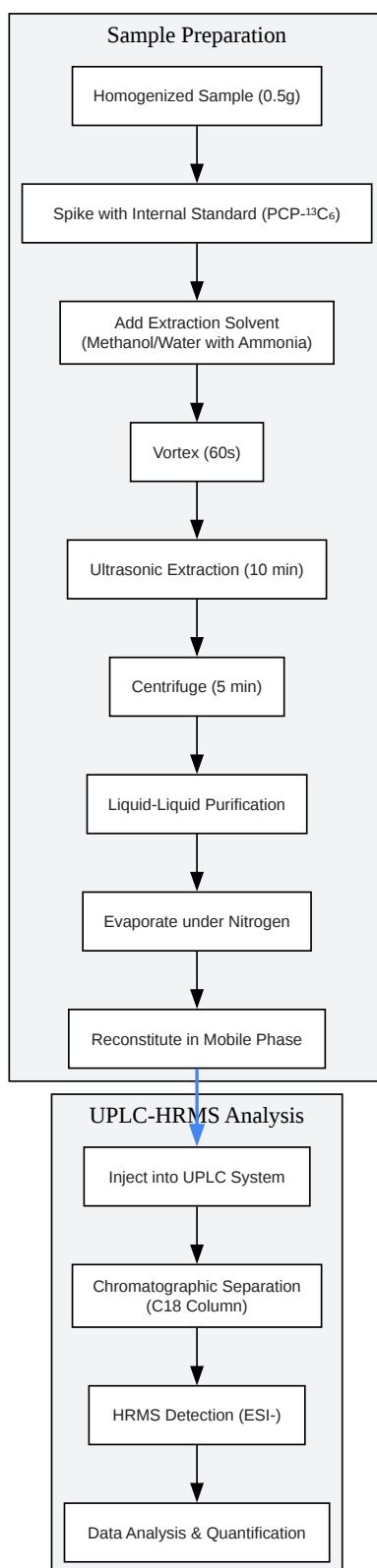
c. UPLC-HRMS Conditions:

Parameter	Condition
Column	Acquity UPLC BEH C18 (2.1 mm × 100 mm, 1.7 μm)[4]
Column Temperature	30.0 ± 0.5 °C[4]
Mobile Phase A	0.01% ammonia in aqueous solution[4]
Mobile Phase B	Methanol[4]
Flow Rate	0.300 mL/min[4]
Injection Volume	5.00 μL[4]
Gradient Elution	A six-step gradient program is typically used to achieve separation within a short runtime (e.g., 6 minutes).[4]
Ionization Mode	Negative Electrospray Ionization (ESI-)[4]
Scan Mode	Targeted Single Ion Monitoring (Targeted-SIM)[4]

d. Method Performance:

Parameter	Result
Linearity Range	1.0–500.0 μg/L ($R^2 \geq 0.999$)[4]
Limit of Detection (LOD)	0.5 μg/kg[4]
Limit of Quantification (LOQ)	1.5 μg/kg[4]
Recovery	97.2%–99.7%[4]
Precision (RSD)	0.8%–1.7% (n=6)[4]

Workflow for UPLC-HRMS Analysis of **Sodium Pentachlorophenate**



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Caption: Workflow for the analysis of **Sodium Pentachlorophenate** by UPLC-HRMS.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-based methods are also common for PCP-Na analysis, but they often require a derivatization step to convert the non-volatile **sodium pentachlorophenate** into a more volatile form suitable for gas chromatography.[4][5][7]

Experimental Protocol: GC-MS Analysis of **Sodium Pentachlorophenate** in Environmental Media

a. Standard Solution Preparation:

- Prepare a stock solution of **Sodium Pentachlorophenate** in a suitable solvent.
- Working standards for the calibration curve should be prepared in the range of 50.0-2000 ng/L.[7]

b. Sample Preparation and Derivatization:

- Acidify the sample to convert **sodium pentachlorophenate** to pentachlorophenol.[7]
- Extract the pentachlorophenol with an organic solvent like n-hexane.[7]
- Re-extract the analyte into an aqueous potassium carbonate solution.[7]
- Perform derivatization using acetic anhydride.[7]
- Extract the resulting derivative with n-hexane for GC-MS analysis.[7]

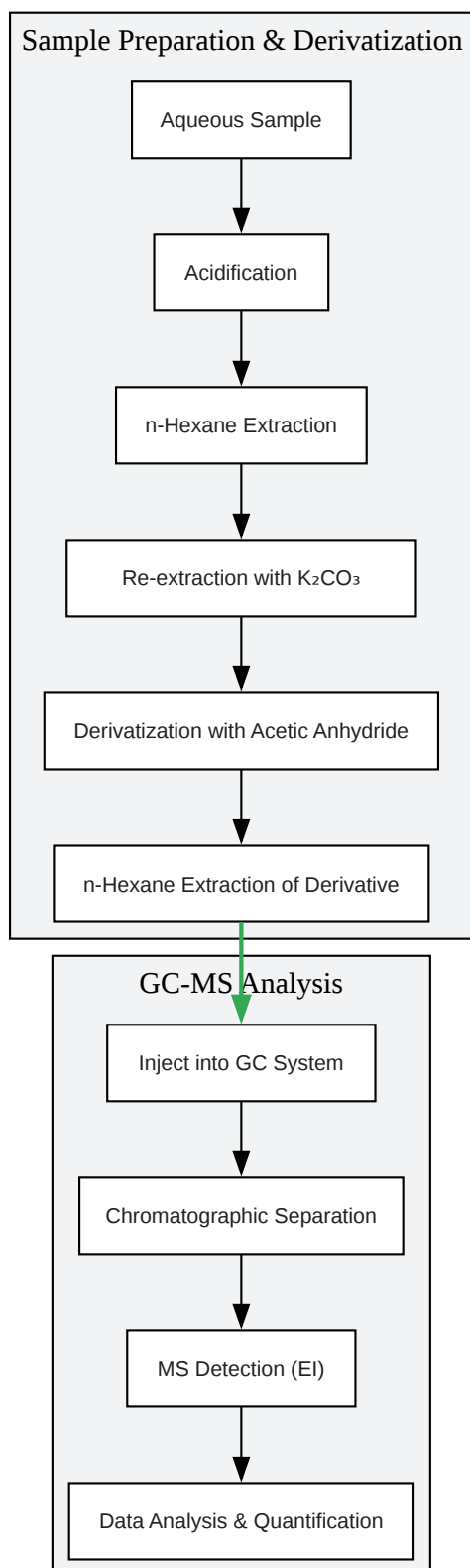
c. GC-MS Conditions:

Parameter	Condition
Column	WondaCAP 1 (30 m × 0.32 mm, 0.25 µm) or similar[7]
Inlet Temperature	250 °C[1]
Oven Program	Initial temperature of 140 °C (hold for 2 min), ramp to 200 °C at 10 °C/min, then to 280 °C at 15 °C/min (hold for 5 min)[1]
Ionization Mode	Electron Impact (EI)[1]
Detector	Electron Capture Detector (ECD) for GC or Mass Spectrometer for GC-MS[7]

d. Method Performance:

Parameter	Result
Linearity Range	50.0-2000 ng/L[7]
Limit of Detection (LOD)	15.0 ng/L[7]
Recovery	94.1%-106%[7]
Precision (RSD)	0.50%-2.2% (n=5)[7]

Workflow for GC-MS Analysis of **Sodium Pentachlorophenate**



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Caption: Workflow for the analysis of **Sodium Pentachlorophenate** by GC-MS.

Method Comparison

The following table summarizes and compares the performance of the UPLC-HRMS and GC-MS methods for the analysis of **sodium pentachlorophenate**.

Parameter	UPLC-HRMS	GC-MS
Derivatization Required	No	Yes
Sample Throughput	High (short run times)	Lower (longer sample preparation)
Sensitivity	Very High	High
LOD	0.5 µg/kg[4]	15.0 ng/L[7]
LOQ	1.5 µg/kg[4]	Not specified
Recovery	97.2%–99.7%[4]	94.1%-106%[7]
Precision (RSD)	0.8%–1.7%[4]	0.50%-2.2%[7]

Conclusion

The use of a **sodium pentachlorophenate** reference standard is fundamental for the accurate and reliable quantification of this compound in various matrices. Both UPLC-HRMS and GC-MS are powerful techniques for this purpose. UPLC-HRMS offers the advantage of high sensitivity and throughput without the need for derivatization, making it particularly suitable for rapid screening of a large number of samples.[4] GC-MS, while requiring a more involved sample preparation process, also provides excellent sensitivity and is a well-established method for the analysis of halogenated compounds.[7] The choice of method will depend on the specific application, matrix complexity, and the desired level of sensitivity.

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